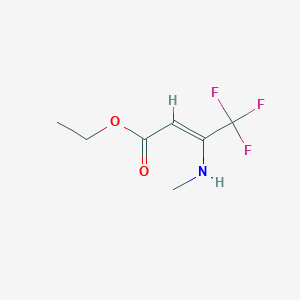

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate

Description

The exact mass of the compound Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (Z)-4,4,4-trifluoro-3-(methylamino)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c1-3-13-6(12)4-5(11-2)7(8,9)10/h4,11H,3H2,1-2H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCZMOSQVJGZCK-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(F)(F)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C(F)(F)F)\NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401208356 | |

| Record name | Ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401208356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507448-65-9, 121303-76-2 | |

| Record name | Ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507448-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401208356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)but-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butenoic acid, 4,4,4-trifluoro-3-(methylamino)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate chemical properties

An In-depth Technical Guide to Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate: Properties, Synthesis, and Applications

Executive Summary

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate is a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, combining a trifluoromethyl group, a reactive enamine system, and an ester moiety, makes it a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules.[1] The presence of the trifluoromethyl group is particularly noteworthy, as it can enhance the metabolic stability and biological activity of derivative compounds, a crucial advantage in modern drug design.[1] This guide provides a comprehensive overview of the core chemical properties, a validated synthetic protocol, predicted spectroscopic characteristics, and the synthetic utility of this reagent, tailored for researchers and professionals in chemical synthesis and drug development.

Introduction to Fluorinated Enamines in Chemical Synthesis

The strategic incorporation of fluorine into organic molecules is a cornerstone of contemporary medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, can profoundly alter a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity. Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate belongs to the class of trifluoromethyl-substituted β-enamino esters. These compounds serve as powerful intermediates, leveraging the nucleophilic nature of the enamine for C-C and C-N bond formation while carrying the valuable CF₃ moiety into the target structure. This guide aims to serve as a technical resource, elucidating the key attributes of this specific reagent to facilitate its effective application in research and development.

Nomenclature and Structural Elucidation

A precise understanding of the molecule's structure is fundamental to exploiting its reactivity.

2.1 Identification and Formula

-

Systematic IUPAC Name: ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)but-2-enoate[2]

-

Common Names: Ethyl 3-methylamino-4,4,4-trifluorocrotonate[3]

-

CAS Number: 507448-65-9 (for Z-isomer)[2]

2.2 Key Structural Features The molecule's reactivity is a direct consequence of its trifunctional nature:

-

Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group that influences the electronic character of the double bond.

-

Enamine System (N-C=C): This is the primary reactive site, providing nucleophilic character at the α-carbon and enabling a wide range of derivatization reactions.

-

Ethyl Ester (-COOEt): Offers a site for potential modification (e.g., hydrolysis, amidation) and influences the overall solubility and reactivity.

2.3 Stereochemistry The compound exists as E/Z isomers due to the substituted double bond. The (Z)-isomer is often the thermodynamically more stable form due to the formation of an intramolecular hydrogen bond between the N-H proton and the ester carbonyl oxygen, creating a stable six-membered pseudo-ring.

Caption: Structure of (Z)-Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate.

Physicochemical Properties

The physical properties of the compound are essential for its handling, storage, and use in reactions. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Reference |

| Molecular Weight | 197.15 g/mol | [2][4] |

| Molecular Formula | C₇H₁₀F₃NO₂ | [1][2] |

| Boiling Point | 95-98 °C (at 19 Torr) | [3][4] |

| Density | ~1.186 g/cm³ (Predicted) | [1][4] |

| Flash Point | 87.5 °C | [4] |

| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |

Spectroscopic Characterization (Predicted)

| Technique | Predicted Features and Rationale |

| ¹H NMR | ~1.2 ppm (t, 3H): Methyl protons of the ethyl ester, triplet due to coupling with the adjacent CH₂ group. ~1.9 ppm (s, 3H): Methyl protons on the nitrogen. ~4.1 ppm (q, 2H): Methylene protons of the ethyl ester, quartet due to coupling with the adjacent CH₃ group. ~4.5 ppm (s, 1H): Vinylic proton. Its chemical shift is influenced by the electron-donating amino group and the electron-withdrawing ester. ~8.5 ppm (br s, 1H): N-H proton, often broad. Its downfield shift is characteristic of intramolecular hydrogen bonding in the Z-isomer. |

| ¹³C NMR | ~14 ppm: Ethyl ester CH₃. ~60 ppm: Ethyl ester CH₂. ~90 ppm: Vinylic carbon attached to the proton. ~123 ppm (q): CF₃ carbon, showing a characteristic quartet due to C-F coupling. ~160 ppm (q): Vinylic carbon attached to the CF₃ group. ~170 ppm: Ester carbonyl carbon. |

| ¹⁹F NMR | ~ -70 ppm (s): A single sharp peak corresponding to the three equivalent fluorine atoms of the CF₃ group. |

| IR (Infrared) | ~3300 cm⁻¹ (br): N-H stretch. ~2900-3000 cm⁻¹: C-H stretches (aliphatic). ~1660 cm⁻¹: C=O stretch (ester), lowered frequency due to conjugation and H-bonding. ~1600 cm⁻¹: C=C stretch. ~1100-1300 cm⁻¹ (strong): C-F stretches. |

| Mass Spec (EI) | M⁺ at m/z = 197: Molecular ion peak. Fragments: Loss of ethoxy radical (-OC₂H₅, m/z = 152), loss of ethyl group (-C₂H₅, m/z = 168), and fragments corresponding to the trifluoroacetyl portion. |

Synthesis and Purification

The most direct and efficient synthesis of this compound is through the condensation of a β-ketoester with methylamine.

5.1 Retrosynthetic Analysis

The key disconnection breaks the C-N bond of the enamine, revealing the precursor molecules: ethyl 4,4,4-trifluoroacetoacetate and methylamine. This is a standard and reliable transformation.

Caption: Retrosynthetic pathway for the target compound.

5.2 Recommended Synthetic Protocol

This protocol is based on standard procedures for enamine synthesis from β-dicarbonyl compounds.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

-

Methylamine (1.1 eq, e.g., as a 40% solution in water or 2M in THF)

-

Toluene or Benzene (as solvent)

-

p-Toluenesulfonic acid (catalytic amount, ~0.01 eq)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and toluene (~0.5 M concentration).

-

Addition of Reagents: Add the catalytic amount of p-toluenesulfonic acid, followed by the dropwise addition of methylamine solution (1.1 eq).

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by vacuum distillation.

5.3 Causality Behind Experimental Choices

-

Dean-Stark Apparatus: The condensation reaction produces water as a byproduct. Removing it from the reaction mixture is crucial to drive the equilibrium towards the formation of the enamine product, thereby maximizing the yield.

-

Acid Catalyst: p-Toluenesulfonic acid protonates the keto-carbonyl, making it more electrophilic and accelerating the initial nucleophilic attack by methylamine.

-

Azeotropic Solvent: Toluene forms an azeotrope with water, facilitating its removal in the Dean-Stark trap.

Caption: General workflow for synthesis and purification.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the predictable reactivity of its enamine functionality.[1]

-

Nucleophilic Acyl Substitution and Alkylation: The enamine can act as a nucleophile, reacting with a variety of electrophiles such as acid chlorides and alkyl halides.

-

Cyclization Reactions: It is an excellent precursor for building heterocyclic rings, which are prevalent structures in pharmaceuticals.[1] For example, reaction with hydrazines can yield pyrazoles, while reaction with amidines can lead to pyrimidines.

-

Role of the CF₃ Group: The strong electron-withdrawing nature of the trifluoromethyl group polarizes the enamine system, modulating its nucleophilicity. This electronic effect can be harnessed to control regioselectivity in subsequent reactions.

Applications in Drug Discovery and Development

This reagent is primarily utilized as a building block for creating more complex molecules with potential therapeutic applications.[1]

-

Scaffold Development: It provides a robust scaffold that already contains the beneficial CF₃ group. Synthesizing derivatives allows for the rapid exploration of chemical space around a fluorinated core.

-

Enhanced Pharmacokinetics: Molecules incorporating the trifluoromethyl group often exhibit increased metabolic stability because the C-F bond is resistant to enzymatic cleavage. This can lead to improved drug half-life and bioavailability.[1]

-

Intermediate for Bioactive Compounds: It serves as a key intermediate in the synthesis of various biologically active heterocyclic compounds that are widely used in medicinal chemistry.[1]

Safety and Handling

While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related structures like Ethyl 3-amino-4,4,4-trifluoro-2-butenoate provides guidance.[5]

-

Potential Hazards: Assumed to be harmful if swallowed or in contact with skin. May cause skin, eye, and respiratory irritation.[5]

-

Recommended PPE: Standard laboratory personal protective equipment should be used, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors. Keep away from heat, sparks, and open flames.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

Conclusion

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate is a high-value synthetic intermediate with a unique combination of reactive functional groups. Its utility is primarily driven by the nucleophilic enamine system and the presence of a pharmacokinetic-enhancing trifluoromethyl group. A firm grasp of its physicochemical properties, spectroscopic signatures, and reactivity profile allows chemists to effectively employ it in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.

References

-

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate - ChemBK. (2024-04-09). Available at: [Link]

-

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate - MySkinRecipes. Available at: [Link]

-

Chemical Properties of Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester (CAS 372-31-6) - Cheméo. Available at: [Link]

-

Ethyl 4,4,4-trifluoro-3-methyl-2-butenoate | C7H9F3O2 | CID 342470 - PubChem. Available at: [Link]

-

Ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)-2-butenoate - PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate

An Essential Fluorinated Building Block for Pharmaceutical and Agrochemical Synthesis

Executive Summary

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate, CAS number 121303-76-2, is a specialized fluorinated organic compound that has emerged as a critical building block in modern medicinal and agrochemical research. Its unique structure, combining a trifluoromethyl group, an enamine functionality, and an ethyl ester, offers a versatile platform for the synthesis of complex heterocyclic molecules. The presence of the trifluoromethyl (CF3) group is particularly significant, as it can enhance the metabolic stability, binding affinity, and bioavailability of target drug candidates.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis.

Chemical Properties

The key physicochemical properties of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate are summarized below.

| Property | Value | Source |

| CAS Number | 121303-76-2 | [2] |

| Molecular Formula | C₇H₁₀F₃NO₂ | [1][3] |

| Molecular Weight | 197.15 g/mol | [1][3] |

| Appearance | Pale yellow oil or liquid | [2] |

| Boiling Point | 221.1 °C at 760 mmHg; 95-98 °C at 19 Torr | [1][2] |

| Density | ~1.186 g/cm³ | [1][2] |

| Refractive Index | ~1.4336 | [2] |

| IUPAC Name | ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)but-2-enoate | [3] |

Spectroscopic Signature

Spectroscopic analysis is crucial for confirming the identity and purity of the compound. While specific spectra are proprietary, the expected chemical shifts and signals are well-understood based on its structure.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.2 ppm), a singlet for the methylamino group's methyl protons, a singlet for the vinylic proton (~5.1 ppm), and a broad singlet for the N-H proton.[4]

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.

-

¹³C NMR: The carbon NMR will display signals for the CF₃ carbon, the two carbons of the ethyl group, the methylamino carbon, and the three carbons of the enone backbone.

-

IR Spectroscopy: Infrared analysis will show characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), C=O of the ester (around 1700 cm⁻¹), and C=C of the enamine system (around 1600 cm⁻¹).

Synthesis and Purification

The most common and efficient synthesis of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate involves the reaction of a β-ketoester with methylamine.

Synthesis Workflow

The overall process involves the condensation of a readily available starting material, ethyl 4,4,4-trifluoroacetoacetate, with a source of methylamine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of enamino esters.[4]

Objective: To synthesize Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

-

Methylammonium acetate (2.0 eq)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and methylammonium acetate (2.0 eq).

-

Reaction Conditions: Heat the mixture with vigorous stirring to 85°C. The reaction is typically monitored by GC analysis and is complete within 5-6 hours.[4]

-

Work-up: Cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting pale yellow oil can be purified further by vacuum distillation if necessary, though yields are often high (>90%) without further purification.[4]

Causality: The use of methylammonium acetate serves as a convenient solid source for methylamine, avoiding the handling of gaseous methylamine. The reaction is driven by the formation of water, which is removed by the slight excess of the ammonium salt and the reaction temperature. This condensation is a classic and robust method for forming enamines from β-dicarbonyl compounds.

Chemical Reactivity and Synthetic Utility

The power of this reagent lies in its predictable reactivity, making it a cornerstone for constructing trifluoromethyl-containing heterocycles.[1] These heterocycles are prevalent scaffolds in medicinal chemistry.[5]

Core Reactivity

The molecule possesses three key reactive sites:

-

Nucleophilic Nitrogen: The methylamino group can act as a nucleophile.

-

Electrophilic Carbonyl: The ester group can be targeted by nucleophiles or reduced.

-

Nucleophilic α-Carbon: The enamine system makes the α-carbon (C2) nucleophilic, allowing it to react with various electrophiles.

Application: Synthesis of Trifluoromethyl-Substituted Quinolones

One of the most valuable applications is in the synthesis of quinolone derivatives, which are important pharmacophores.[5] The reaction often proceeds via a Gould-Jacobs type reaction.

Protocol: Synthesis of an Ethyl 4-oxo-8-trifluoromethyl-quinoline-3-carboxylate Derivative:

-

Initial Condensation: Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate is reacted with a substituted aniline (e.g., 2-aminobenzotrifluoride) in a high-boiling solvent like diphenyl ether.

-

Thermal Cyclization: The mixture is heated to a high temperature (typically ~250°C). This facilitates an intramolecular cyclization onto the aromatic ring, followed by the elimination of ethanol.

-

Product Formation: Upon cooling and purification, this process yields the corresponding 4-hydroxyquinoline scaffold, a key intermediate for numerous pharmaceuticals.[6]

Rationale: This synthetic strategy leverages the enamine's ability to undergo nucleophilic substitution with the aniline, followed by a heat-induced electrophilic aromatic substitution (the cyclization step). The trifluoromethyl group from the starting material is incorporated directly into the final heterocyclic core, a highly desirable transformation.

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety.

Hazard Identification

Based on data for structurally similar compounds and general chemical safety principles, the following hazards should be considered.

| Hazard Type | GHS Classification (Anticipated) | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed. Toxic if inhaled. | Do not eat, drink or smoke when using. Use only in a well-ventilated area.[7] |

| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling.[7] |

| Eye Irritation | Causes serious eye irritation. | Wear eye and face protection.[7] |

| Flammability | Combustible liquid. | Keep away from heat, sparks, and open flames.[8] |

Handling and Storage

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile) when handling the compound.

-

Ventilation: Handle in a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from ignition sources.

Conclusion

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate is more than just a chemical intermediate; it is an enabling tool for modern drug discovery and development. Its strategic combination of a trifluoromethyl group and a reactive enamine system provides a direct and efficient route to valuable fluorinated heterocycles. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this building block to construct novel molecular architectures with potentially enhanced pharmacological profiles.

References

-

MySkinRecipes. Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate. Available at: [Link]

-

PubChem. Ethyl 4,4,4-trifluoro-3-methyl-2-butenoate. Available at: [Link]

-

ChemBK. Ethyl 3-methylamino-4,4,4-trifluorocrotonate. Available at: [Link]

-

PubChem. Ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)-2-butenoate. Available at: [Link]

-

Organic Syntheses. 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Available at: [Link]

-

ResearchGate. Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Available at: [Link]

-

SpectraBase. ETHYL-4,4,4-TRIFLUORO-3-(4-METHOXYANILINO)-2-METHYL-2-BUTENOATE;IMINO-TAUTOMER. Available at: [Link]

-

PubMed. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. Available at: [Link]

- Google Patents. Process for the preparation of 3-amino-4,4,4-trifluorocrotonates.

-

SpectraBase. ETHYL (E)-4,4,4-TRIFLUORO-2-METHYL-3-PHENYLBUT-2-ENOATE - Optional[19F NMR]. Available at: [Link]

- Google Patents. The preparation method of 4,4,4-ethyl trifluoroacetoacetate.

-

National Institutes of Health (NIH). Innate C-H trifluoromethylation of heterocycles. Available at: [Link]

-

Electron Microscopy Sciences. Safety Data Sheet. Available at: [Link]

-

Fisher Scientific. Safety Data Sheet. Available at: [Link]

-

PubMed. Ethyl 4-oxo-8-trifluoro-methyl-1,4-dihydro-quinoline-3-carboxyl-ate. Available at: [Link]

-

The Aquila Digital Community. The Use of Heterocycles as Important Structures in Medicinal Chemistry. Available at: [Link]

-

University of Oregon Scholars' Bank. SYNTHESIS OF ASYMMETRIC HETEROCYCLE-FUSED INDACENES FOR ORGANIC ELECTRONIC APPLICATION. Available at: [Link]

Sources

- 1. Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. aquila.usm.edu [aquila.usm.edu]

- 6. Ethyl 4-oxo-8-trifluoro-methyl-1,4-dihydro-quinoline-3-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. emsdiasum.com [emsdiasum.com]

An In-Depth Technical Guide to Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug discovery and agrochemical development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a compound. Among the myriad of fluorinated building blocks, Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate stands out as a versatile and highly valuable synthon. This technical guide provides a comprehensive overview of its core attributes, a detailed examination of its synthesis, and an exploration of its applications, with a particular focus on its role in the development of novel therapeutic agents and crop protection agents.

Core Molecular Attributes

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate is a fluorinated enamine derivative with the following key molecular and physical properties:

| Property | Value | Source |

| Molecular Formula | C₇H₁₀F₃NO₂ | [1] |

| Molecular Weight | 197.15 g/mol | [1] |

| CAS Number | 121303-76-2 | [1] |

| Appearance | Pale yellow oil/liquid | |

| Boiling Point | 221.1 °C at 760 mmHg | [1] |

| Density | 1.186 g/cm³ | [1] |

The structure of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate, featuring a trifluoromethyl group, an enamine functionality, and an ethyl ester, makes it a potent building block in organic synthesis. The trifluoromethyl group, in particular, is known to enhance the biological activity and metabolic stability of molecules, a highly desirable trait in drug design.[1]

Synthesis and Mechanistic Insights

The primary route for the synthesis of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate involves the condensation reaction between ethyl 4,4,4-trifluoroacetoacetate and methylamine. This reaction is a classic example of the formation of an enamine from a β-ketoester.

Synthesis of the Precursor: Ethyl 4,4,4-trifluoroacetoacetate

A common and efficient method for the industrial production of ethyl 4,4,4-trifluoroacetoacetate is the Claisen condensation of ethyl trifluoroacetate and ethyl acetate. This reaction is typically catalyzed by a strong base such as sodium ethoxide. The advantages of this method include mild reaction conditions, high conversion rates, and straightforward product isolation, making it suitable for large-scale synthesis.[2]

Caption: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate.

Experimental Protocol: Synthesis of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate

The following is a generalized, self-validating protocol for the synthesis of the title compound, based on established chemical principles for enamine formation.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

Anhydrous solvent (e.g., toluene or ethanol)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate and a suitable anhydrous solvent.

-

Slowly add a solution of methylamine to the stirred solution of the β-ketoester. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material. A patent for a similar synthesis of a related compound indicates that heating at approximately 85°C can lead to a high yield (>98%).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield the final product as a pale yellow oil.

Self-Validation: The purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the methylamino group (a singlet or a doublet depending on N-H coupling), the vinyl proton (a singlet), and the N-H proton (a broad singlet).

-

¹³C NMR: The spectrum should display signals for the carbonyl carbon of the ester, the two olefinic carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), the carbons of the ethyl group, and the methyl carbon of the amino group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 197.15. Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and potentially cleavage of the butenoate chain.

Applications in Drug Discovery and Agrochemicals

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate is a valuable intermediate in the synthesis of a variety of heterocyclic compounds, which are prevalent in medicinal chemistry and agrochemical research.[1] The enamine functionality provides a reactive handle for further chemical transformations, allowing for the construction of more complex molecular architectures.

The trifluoromethyl group is a key pharmacophore that can significantly improve the properties of a drug candidate by:

-

Enhancing Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, leading to a longer biological half-life.

-

Increasing Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Modulating pKa: The electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, which can be crucial for target binding.

While specific drug or agrochemical examples synthesized directly from this exact molecule are not detailed in the available search results, its precursor, ethyl 4,4,4-trifluoroacetoacetate, is a known intermediate for important pesticides like thifluzamide and fluacrypyrim, as well as pharmaceuticals such as befloxatone.[2] This highlights the importance of this class of compounds in the development of commercially significant products.

Caption: Role of the trifluoromethyl group in drug and agrochemical development.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate was not found, safety information for the closely related precursor, ethyl 4,4,4-trifluoroacetoacetate, and other similar fluorinated compounds provides guidance on its handling.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

For detailed safety information, it is always recommended to consult the specific MSDS provided by the supplier.

Conclusion

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate is a key fluorinated building block with significant potential in the fields of drug discovery and agrochemical synthesis. Its straightforward synthesis from readily available starting materials, combined with the beneficial properties conferred by the trifluoromethyl group, makes it an attractive intermediate for the development of novel, high-performance molecules. Further research into the applications of this versatile compound is likely to yield new and improved pharmaceuticals and crop protection agents.

References

- CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents.

-

MySkinRecipes - Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate. Available at: [Link]

- U.S. Patent 5,574,178 - Process for preparing 3-amino-4,4,4-trihalocrotonates.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate

Foreword: The Significance of Spectroscopic Analysis in Fluorinated Molecule Development

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating physicochemical and biological properties. Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate, a versatile fluorinated building block, is of significant interest due to its potential applications in the synthesis of novel pharmaceuticals and agrochemicals.[1] The trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound a valuable precursor for a variety of bioactive molecules.

A thorough understanding of the structural and electronic properties of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating its molecular structure and purity. This guide provides a comprehensive overview of the spectroscopic data for this compound, grounded in the fundamental principles of each technique and supplemented with practical insights for researchers in the field.

Molecular Structure and Isomerism

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate (C₇H₁₀F₃NO₂) possesses a molecular weight of 197.15 g/mol . The molecule features a β-enaminone system, which can exist as E/Z isomers due to restricted rotation around the C=C double bond. The relative stability of these isomers is influenced by factors such as intramolecular hydrogen bonding and steric hindrance.

Caption: Molecular Formula of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Sample Preparation

A standard protocol for preparing an NMR sample of this compound is as follows:

-

Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding (e.g., the N-H proton).

-

Sample Concentration: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Homogenization: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR and is set to 0.00 ppm. For ¹⁹F NMR, an external standard such as trifluoroacetic acid can be used.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (ethyl) | ~1.25 | Triplet (t) | 3H |

| CH₂ (ethyl) | ~4.15 | Quartet (q) | 2H |

| CH₃ (methylamino) | ~3.00 | Singlet (s) or Doublet (d) | 3H |

| =CH (vinylic) | ~5.20 | Singlet (s) or Quartet (q) | 1H |

| N-H | ~8.0-9.0 | Broad Singlet (br s) | 1H |

Interpretation and Causality:

-

Ethyl Group: The ethyl ester protons exhibit a characteristic triplet-quartet pattern. The CH₃ protons are split by the adjacent two CH₂ protons into a triplet, and the CH₂ protons are split by the three CH₃ protons into a quartet. Their chemical shifts are in the expected regions for an ethyl ester.[2][3][4][5]

-

Methylamino Group: The N-methyl protons will appear as a singlet if there is no coupling to the N-H proton, or as a doublet if there is N-H coupling. This coupling is often not observed due to rapid proton exchange.

-

Vinylic Proton: The chemical shift of the vinylic proton is highly dependent on the geometry (E/Z) of the double bond and the solvent. In the Z-isomer, intramolecular hydrogen bonding between the N-H and the carbonyl oxygen can shift this proton downfield. The vinylic proton may show coupling to the trifluoromethyl group (typically a quartet with a small coupling constant).

-

N-H Proton: The N-H proton is expected to be a broad singlet and its chemical shift is highly variable depending on concentration, solvent, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C H₃ (ethyl) | ~14 | Singlet |

| C H₂ (ethyl) | ~60 | Singlet |

| C H₃ (methylamino) | ~30 | Singlet |

| =C H (vinylic) | ~90 | Quartet (²J_CF) |

| =C (N) | ~160 | Quartet (²J_CF) |

| C =O (ester) | ~168 | Singlet |

| C F₃ | ~120 | Quartet (¹J_CF) |

Interpretation and Causality:

-

Carbonyl and Vinylic Carbons: The carbons of the C=O and C=C bonds are deshielded and appear at lower field (higher ppm values).

-

C-F Coupling: The trifluoromethyl group will couple with adjacent carbons. The CF₃ carbon itself will appear as a quartet due to one-bond coupling to the three fluorine atoms (¹J_CF). The vinylic carbons will also show coupling to the fluorine atoms (typically ²J_CF and ³J_CF), which can be a valuable tool for structural confirmation. The sp² carbons generally absorb in the 110 to 220 δ range.[6][7]

-

Alkyl Carbons: The sp³ hybridized carbons of the ethyl and methylamino groups appear at higher field (lower ppm values).

¹⁹F NMR Spectroscopy: The Fluorine Signature

¹⁹F NMR is particularly sensitive and provides a distinct signal for the trifluoromethyl group.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| CF₃ | -60 to -75 | Singlet or Quartet |

Interpretation and Causality:

-

Chemical Shift: The chemical shift of the CF₃ group is influenced by the electronic environment of the molecule. The electron-withdrawing nature of the adjacent enaminone system will influence its position within the typical range.

-

Coupling: The ¹⁹F signal may appear as a singlet if there is no significant coupling to nearby protons. However, coupling to the vinylic proton is possible, which would result in a quartet.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for obtaining IR spectra of liquid or solid samples with minimal preparation:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of the liquid sample onto the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum.

-

Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Characteristic IR Absorptions

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium, broad |

| C-H Stretch (sp³ and sp²) | 2850-3100 | Medium to Strong |

| C=O Stretch (ester) | 1690-1710 | Strong |

| C=C Stretch (alkene) | 1600-1650 | Medium to Strong |

| C-F Stretch | 1100-1300 | Strong |

Interpretation and Causality:

-

N-H and C=O Stretching: The position of the N-H and C=O stretching bands can provide evidence for intramolecular hydrogen bonding. In the Z-isomer, hydrogen bonding between the N-H and the carbonyl group would be expected to lower the stretching frequencies of both bonds. For comparison, the IR spectrum of the non-fluorinated analog, (Z)-ethyl 3-(methylamino)but-2-enoate, shows characteristic bands for these groups.[8]

-

C=C Stretch: The C=C stretching vibration of the enamine system is also a prominent feature.

-

C-F Stretch: The strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.[9][10][11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Experimental Protocol: Electron Ionization (EI)-MS

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules:

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Expected Fragmentation Pattern

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 197.

-

Key Fragments: Fragmentation is likely to occur at the bonds alpha and beta to the carbonyl group and the nitrogen atom.

Caption: Plausible fragmentation pathways in EI-MS.

Interpretation and Causality:

-

Loss of Ethoxy Group: Cleavage of the ester group can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment at m/z 152.

-

Loss of Methyl Group: Loss of a methyl radical from the methylamino group would give a fragment at m/z 182.

-

Loss of Trifluoromethyl Group: Cleavage of the C-CF₃ bond would result in a fragment at m/z 128. The relative abundance of these fragments provides insight into the stability of the resulting ions.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate, integrating ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, provides an unambiguous structural elucidation of this important fluorinated building block. The interplay of data from these orthogonal techniques allows for a confident assignment of its constitution and provides a benchmark for quality control in its synthesis and application. This guide serves as a valuable resource for researchers, enabling them to effectively characterize this compound and leverage its unique properties in the development of novel molecules with enhanced biological and material properties.

References

-

MySkinRecipes. Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate. Available at: [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024-03-19). Available at: [Link]

-

OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023-09-20). Available at: [Link]

-

University of York. H NMR Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024-10-08). Available at: [Link]

-

UCLA. The four facets of 1H NMR spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). Available at: [Link]

-

YouTube. S'21 - NMR 4 - 13C Shift JUST MEMORIZE THESE. (2021-02-02). Available at: [Link]

-

ResearchGate. IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in... (2021-12-01). Available at: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23). Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

WebSpectra. IR Absorption Table. Available at: [Link]

-

Cal State LA. INFRARED SPECTROSCOPY (IR). Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024-09-30). Available at: [Link]

Sources

- 1. Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. X-Pulse | Spectra [nmr.oxinst.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate, a valuable fluorinated building block in organic synthesis. The document delves into the prevalent synthetic strategies, with a primary focus on the reaction of ethyl 4,4,4-trifluoroacetoacetate with methylamine. It offers a detailed examination of the underlying reaction mechanisms, step-by-step experimental protocols, and in-depth characterization of the final product. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, offering insights into the causal factors behind experimental choices and providing a framework for the reliable synthesis of this important intermediate. The inclusion of trifluoromethyl groups can enhance the biological activity and metabolic stability of resulting compounds, making this synthesis particularly relevant in drug design.[1]

Introduction: The Significance of Fluorinated Enamines

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and development. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate is a key intermediate in the synthesis of heterocyclic compounds, which are widely used in medicinal chemistry for their diverse pharmacological properties.[1] Its structure, featuring a trifluoromethyl group, a methylamino substituent, and an enoate moiety, makes it a versatile building block for the creation of more complex molecules.[1] The reactivity of this compound is driven by the enamine functionality, which allows for further functionalization and the production of tailored molecules for specific applications.[1]

This guide will provide a detailed exploration of the synthesis of this valuable compound, with an emphasis on practical, reproducible methodologies and a thorough understanding of the chemical principles at play.

The Primary Synthetic Route: Condensation of Ethyl 4,4,4-trifluoroacetoacetate with Methylamine

The most direct and widely employed method for the synthesis of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate involves the condensation reaction between ethyl 4,4,4-trifluoroacetoacetate and methylamine. This reaction is a classic example of enamine formation from a β-dicarbonyl compound.

Mechanistic Insights: Understanding the "Why"

The reaction proceeds through a nucleophilic addition-elimination mechanism. The key steps are outlined below:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone in ethyl 4,4,4-trifluoroacetoacetate.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

-

Dehydration: Under the reaction conditions, the carbinolamine undergoes dehydration (loss of a water molecule) to form an iminium ion.

-

Deprotonation: A base (which can be another molecule of methylamine) removes a proton from the α-carbon, leading to the formation of the stable, conjugated enamine product.

The presence of the strongly electron-withdrawing trifluoromethyl group at the β-position of the starting material, ethyl 4,4,4-trifluoroacetoacetate, enhances the electrophilicity of the adjacent carbonyl carbon. This heightened electrophilicity facilitates the initial nucleophilic attack by methylamine, often allowing the reaction to proceed under milder conditions than analogous non-fluorinated substrates.

Reaction Mechanism: Enamine Formation

Caption: General mechanism for the formation of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate.

Experimental Protocols

The following protocols are based on established and reliable methods for the synthesis of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate.

Experimental Workflow

Caption: A visual representation of the experimental workflow for the synthesis.

Protocol 1: Synthesis using pre-formed Methylammonium Acetate

This method offers excellent control over the stoichiometry of the reagents.

-

Step 1: Preparation of Methylammonium Acetate

-

In a flask equipped with a stirrer and cooled in an ice bath (0°C), dissolve acetic acid (57.6 g, 0.96 mol) in 250 mL of anhydrous ether.

-

Bubble methylamine gas (31.06 g, 1.0 mol) through the solution while maintaining the temperature at 0°C.

-

After the addition of methylamine is complete, continue stirring for 4 hours to ensure complete precipitation of the salt.

-

Remove the solvent under reduced pressure to obtain the solid methylammonium acetate.

-

-

Step 2: Condensation Reaction

-

To the flask containing the dried methylammonium acetate, add ethyl 4,4,4-trifluoroacetoacetate (87.8 g, 0.48 mol).

-

Heat the mixture to 85°C with vigorous stirring for 5 hours.

-

Monitor the reaction progress by a suitable method, such as gas chromatography (GC), to confirm the consumption of the starting material. A yield of over 90% can be expected.

-

Protocol 2: In-situ Generation of the Amine Salt

This protocol simplifies the procedure by generating the active amine species in the reaction mixture.

-

Step 1: Reaction Setup

-

In a stirred mixture, combine ethyl 4,4,4-trifluoroacetoacetate (58.5 g, 0.318 mol) and acetic acid (19.1 g, 0.318 mol).

-

Heat the mixture to 85°C.

-

-

Step 2: Addition of Methylamine

-

Sparge methylamine gas (19.8 g, 0.636 mol) into the heated mixture over a period of 1.5-2 hours, while maintaining the reaction temperature at 85°C.

-

-

Step 3: Reaction Completion

-

After the addition of methylamine is complete, continue to heat the mixture at 85°C for an additional two hours.

-

Monitor the reaction by GC to confirm completion.

-

Purification of the Final Product

The crude product from either protocol can be purified by distillation.

-

Workup:

-

After cooling, the reaction mixture can be partitioned between a dilute aqueous sodium hydroxide solution (e.g., 2%) and a suitable organic solvent like dichloromethane.

-

The aqueous layer should be extracted again with the organic solvent.

-

The combined organic layers are then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

-

Distillation:

-

The resulting crude oil is then purified by distillation. The boiling point of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate is approximately 100°C at 200 mm Hg.

-

Characterization of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate

Thorough characterization of the final product is essential to confirm its identity and purity.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀F₃NO₂ | |

| Molecular Weight | 197.16 g/mol | |

| Boiling Point | 221.1 °C at 760 mmHg | |

| Density | 1.186 g/cm³ | |

| CAS Number | 121303-76-2 |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.2 (t, 3H), 3.0 (d, 3H), 4.1 (q, 2H), 5.1 (s, 1H), 8.2 (br. s, 1H).

-

IR Spectroscopy: The IR spectrum of the closely related (Z)-ethyl 3-(methylamino)but-2-enoate shows characteristic peaks for the N-H stretch, C=O stretch, and C=C stretch. The presence of the trifluoromethyl group will also give rise to strong C-F stretching bands.

Alternative Synthetic Strategies

While the condensation of ethyl 4,4,4-trifluoroacetoacetate with methylamine is the most common approach, other methods for the synthesis of trifluoromethylated enamines have been reported. These can include:

-

Transition-metal-free trifluoromethylation of enamines: This approach involves the direct introduction of a trifluoromethyl group onto a pre-formed enamine using reagents like sodium trifluoromethanesulfinate.[2][3]

-

From trifluoromethylated building blocks: Other fluorinated starting materials can be elaborated to form the desired enamine structure.

Safety Considerations

-

Ethyl 4,4,4-trifluoroacetoacetate: This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

Methylamine: Methylamine is a flammable and corrosive gas with a strong, unpleasant odor. It should be handled with appropriate personal protective equipment, including respiratory protection, in a well-ventilated area.

-

General Precautions: Standard laboratory safety practices should be followed at all times, including the use of safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate is a robust and well-established process that provides access to a key building block for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of the reaction mechanism and careful attention to the experimental protocol are crucial for achieving high yields and purity. This guide has provided a comprehensive overview of the synthesis, from the underlying chemical principles to detailed, practical procedures. By leveraging the information presented herein, researchers can confidently and efficiently produce this valuable compound for their synthetic endeavors.

References

-

Transition-metal-free synthesis of β-trifluoromethylated enamines with trifluoromethanesulfinate. Chemical Communications. Retrieved from [Link]

-

Synthesis of α-Trifluoromethyl-β-lactams and Esters of β-Amino Acids via 1,3-Dipolar Cycloaddition of Nitrones to Fluoroalkenes. The Journal of Organic Chemistry. Retrieved from [Link]

-

Transition-metal-free synthesis of β-trifluoromethylated enamines with trifluoromethanesulfinate. Sci-Hub. Retrieved from [Link]

-

Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. National Institutes of Health. Retrieved from [Link]

-

Supporting Information. Wiley-VCH. Retrieved from [Link]

-

Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Enantioselective r-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Macmillan Group - Princeton University. Retrieved from [Link]

-

29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

ETHYL (E)-4,4,4-TRIFLUORO-2-METHYL-3-PHENYLBUT-2-ENOATE. SpectraBase. Retrieved from [Link]

-

Efficient and convenient entry to β-hydroxy-β-trifluoromethyl-β-substituted ketones and 2,6-disubstituted 4-trifluoromethylpyridines based on the reaction of trifluoromethyl ketones with enamines or imines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Retrieved from [Link]

-

How To: Purify by Distillation. University of Rochester. Retrieved from [Link]

-

Synthesis, Isolation, and Purification of an Ester. Coach Benner. Retrieved from [Link]

-

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate. MySkinRecipes. Retrieved from [Link]

-

13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

- Production of aminohalogencrotonates. Google Patents.

-

Series of 19 F NMR spectra recorded during the process of warming a... ResearchGate. Retrieved from [Link]

-

A New Route to β-Trifluoromethylenaminones. ResearchGate. Retrieved from [Link]

-

Ethyl 4,4,4-trifluoro-3-methyl-2-butenoate. PubChem. Retrieved from [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Institutes of Health. Retrieved from [Link]

-

13.11 Characteristics of 13C NMR Spectroscopy. OpenStax. Retrieved from [Link]

-

Photoredox catalyzed synthesis of β-trifluoromethyl β-aminoketones from N-trifluoroethyl hydroxylamine reagent and silyl enol ethers. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

ETHYL-(E)-4,4,4-TRIFLUORO-3-(4-METHYLPHENYL)-BUT-2-ENOATE. SpectraBase. Retrieved from [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Transition-metal-free synthesis of β-trifluoromethylated enamines with trifluoromethanesulfinate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Sci-Hub. Transition-metal-free synthesis of β-trifluoromethylated enamines with trifluoromethanesulfinate / Chemical Communications, 2017 [sci-hub.box]

The Dualistic Nature of Trifluoromethylated Enamines: A Guide to Synthesis and Reactivity

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Trifluoromethylated enamines have emerged as exceptionally versatile building blocks, possessing a unique electronic dichotomy that enables a diverse range of synthetic transformations. This guide provides an in-depth exploration of the synthesis and reactivity of these powerful intermediates, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal factors governing their reactivity in cycloaddition, nucleophilic, and electrophilic reactions, supported by detailed mechanistic discussions and robust experimental protocols.

Introduction: The Power of the Trifluoromethyl Group in Enamine Chemistry

Enamines, characterized by a nitrogen atom connected to a double bond, are inherently nucleophilic at the α-carbon due to the electron-donating nature of the nitrogen lone pair.[4] The introduction of a strongly electron-withdrawing trifluoromethyl group dramatically alters this electronic landscape. Depending on its position, the CF3 group can either enhance the electrophilic character of the double bond or modulate the nucleophilicity of the enamine system. This dualistic nature makes trifluoromethylated enamines valuable precursors for the synthesis of complex fluorine-containing heterocycles and amines, which are prominent motifs in pharmaceuticals and agrochemicals.[5][6]

The enhanced metabolic stability and improved cell membrane permeability conferred by the CF3 group make these compounds particularly attractive in drug discovery.[6] This guide will dissect the synthetic strategies to access these key intermediates and explore their subsequent transformations in detail.

Synthesis of Trifluoromethylated Enamines: Strategic Approaches

The construction of trifluoromethylated enamines can be achieved through several strategic approaches, each with its own merits and substrate scope.

Direct C-H Trifluoromethylation of Enamines

A direct and atom-economical approach involves the trifluoromethylation of pre-formed enamines. Transition-metal-free protocols have been developed, offering a practical advantage.[5]

Experimental Protocol 1: Transition-Metal-Free Synthesis of β-Trifluoromethylated Enamines [5]

-

Reagents: Enamine (1.0 equiv), Sodium Trifluoromethanesulfinate (CF3SO2Na, 4.0 equiv), tert-Butyl hydroperoxide (TBHP, 2.0 equiv), Dimethylformamide (DMF).

-

Procedure:

-

To a solution of the enamine in DMF, add CF3SO2Na and TBHP.

-

Stir the reaction mixture at 50 °C for 12 hours.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Purify the crude product by column chromatography.

-

Causality Behind Experimental Choices:

-

CF3SO2Na: Serves as a readily available and stable source of the trifluoromethyl radical (•CF3) upon oxidation.

-

TBHP: Acts as the oxidant to generate the •CF3 radical from CF3SO2Na.

-

DMF: A polar aprotic solvent that facilitates the dissolution of the reagents and promotes the radical reaction pathway.

-

Temperature (50 °C): Provides the necessary thermal energy to initiate the radical formation and subsequent reaction without significant decomposition of the starting materials or products.

This method typically yields (E)-β-CF3 enamines as the thermodynamically more stable isomer.[5]

Isomerization of Trifluoromethylated Imines and Allylic Amines

Catalytic enantioselective isomerization of trifluoromethyl imines represents a powerful strategy for accessing chiral trifluoromethylated enamines and their corresponding amine derivatives.[7] This approach leverages the 1,3-proton shift mechanism catalyzed by chiral organic molecules.

Similarly, the stereospecific isomerization of α-chiral allylic amines can be employed to synthesize γ-chiral trifluoromethylated secondary enamides, which are stable surrogates of enamines.[8][9] This method demonstrates excellent chirality transfer, providing access to highly enantioenriched products.[8][9]

The Reactive Landscape of Trifluoromethylated Enamines

The reactivity of trifluoromethylated enamines is a fascinating interplay of their nucleophilic and electrophilic characteristics, allowing them to participate in a wide array of chemical transformations.

Cycloaddition Reactions: Building Heterocyclic Scaffolds

Trifluoromethylated enamines are valuable partners in cycloaddition reactions, providing access to a variety of fluorine-containing heterocyclic systems.

-

[3+2] Cycloaddition: Trifluoroacetonitrile imines, generated in situ, undergo highly regio- and diastereoselective [3+2] cycloaddition with enamines to form trifluoromethylated pyrazoles.[10] The presence of an amine leaving group on the enamine partner ensures complete regioselectivity and subsequent aromatization to the final pyrazole product.[10]

-

[4+2] Cycloaddition: While less common for simple enamines, trifluoromethylated enamide derivatives can participate in Diels-Alder type reactions, showcasing their versatility.[8]

Nucleophilic Reactivity: The α-Carbon as a Nucleophile

Despite the presence of the electron-withdrawing CF3 group, the α-carbon of many trifluoromethylated enamines retains sufficient nucleophilicity to react with various electrophiles.

-

Alkylation: Enamines can be alkylated at the α-carbon by reaction with alkyl halides.[4]

-

Michael Addition: Trifluoromethylated enamines can act as Michael donors, adding to α,β-unsaturated carbonyl compounds in a conjugate fashion.[4][11]

The nucleophilicity is a direct consequence of the resonance contribution from the nitrogen lone pair, which places a partial negative charge on the α-carbon.[4]

Electrophilic Reactivity: The β-Carbon as an Electrophile

In "push-pull" systems, where an electron-donating group (the amine) and an electron-withdrawing group (like a carbonyl or CF3) are attached to the double bond, the β-carbon becomes electrophilic.[11] This allows for reactions with a range of nucleophiles.

Experimental Protocol 2: Aza-Michael Addition-Elimination [6]

-

Reagents: (E)-3-(dimethylamino)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (1.0 equiv), Primary or Secondary Amine (1.2 equiv), Solvent (e.g., Ethanol).

-

Procedure:

-

Dissolve the trifluoromethylated enaminone in the chosen solvent.

-

Add the nucleophilic amine to the solution.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

The resulting product, a new trifluoromethylated enaminone, can often be purified by recrystallization or column chromatography.

-

Causality Behind Experimental Choices:

-

Push-Pull System: The starting enaminone has an electrophilic β-carbon due to the combined electron-withdrawing effects of the carbonyl and trifluoromethylphenyl groups.

-

Nucleophilic Amine: The incoming amine attacks the electrophilic β-carbon.

-

Solvent: Protic solvents like ethanol can facilitate the proton transfer steps in the mechanism.

-

Reaction Conditions: The reaction is often facile and proceeds under mild conditions due to the high reactivity of the push-pull system.

Applications in Drug Discovery and Development

The unique properties conferred by the trifluoromethyl group make trifluoromethylated enamines and their derivatives highly valuable in medicinal chemistry.[1][3]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making molecules more resistant to metabolic degradation, particularly oxidative metabolism.[6] This can lead to a longer half-life in vivo.

-

Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1][12]

-

Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF3 group can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.[1]

Table 1: Impact of Trifluoromethyl Group on Physicochemical Properties

| Property | Effect of -CH3 | Effect of -CF3 | Rationale |

| Basicity of Amine | Electron-donating | Strongly electron-withdrawing | The CF3 group significantly reduces the pKa of the amine, making it less basic.[7] |

| Lipophilicity (logP) | Increases | Significantly increases | Fluorine atoms are highly lipophilic.[12] |

| Metabolic Stability | Susceptible to oxidation | More resistant to oxidation | The high strength of the C-F bond prevents metabolic breakdown at that site.[6] |

Conclusion and Future Outlook

Trifluoromethylated enamines stand as a testament to the power of strategic fluorination in organic synthesis. Their tunable electronic nature allows them to serve as either nucleophiles or electrophiles, opening up a vast and diverse field of chemical reactivity. The synthetic methodologies developed for their preparation, coupled with their utility in constructing complex, biologically relevant molecules, solidify their importance for researchers in academia and industry. As our understanding of fluorine chemistry deepens, we can anticipate the development of even more sophisticated catalytic systems and novel transformations, further expanding the synthetic chemist's toolbox and accelerating the discovery of new therapeutics.

References

- Postole, A., Martínez-Pardo, P., García-Vázquez, V., & Martín-Matute, B. (n.d.). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv.

- (n.d.). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines.

- (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines.

- Jiang, H., Huang, W., Yu, Y., Yi, S., Li, J., & Wu, W. (2017). Transition-metal-free synthesis of β-trifluoromethylated enamines with trifluoromethanesulfinate.

- (n.d.). Trifluoromethylated Amines: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem.

- Radchenko, D. S., Michurin, O. M., Chernykh, A. V., Lukin, O., & Mykhailiuk, P. K. (n.d.). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Enamine.

- (n.d.). Reaction of enamines with trifluoromethyl containing carbonyl reagents.

- (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed.

- (n.d.). α-(Trifluoromethyl)amine Derivatives via Nucleophilic Trifluoromethylation of Nitrones.

- (n.d.).

- (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.

- (2024). Cycloaddition Reactions of Enamines.

- (n.d.). Fluorine-Substituted Building Blocks. Enamine.

- (n.d.).

- (2024).

- (n.d.). Chiral Trifluoromethylated Enamides: Synthesis and Applicability.

- Peng, W., & Shreeve, J. M. (2005). Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds. The Journal of Organic Chemistry, 70(14), 5760–5763.

- (n.d.).

- (n.d.). Fluorine-Substituted Building Blocks. Enamine.

- (n.d.). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent.

- (n.d.). Synthesis of Fluorinated Amines: A Personal Account.

- (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox.

- Nicewicz, D. A., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875–10877.

- (n.d.). Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications.

- (n.d.).

- (n.d.). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. Scilit.

- (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions.

- (n.d.). Reactivity study of 1,1,2,4,4,5,7,7,8,8,9,9,-tridecafluoro-5- trifluoromethyl-3,6-dioxanon-1-ene in nucleophilic reactions: Fluorination properties of secondary amine adducts.

- (2010). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Transition-metal-free synthesis of β-trifluoromethylated enamines with trifluoromethanesulfinate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]